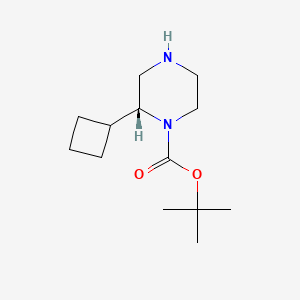
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a distinct odor and is soluble in water and various organic solvents. This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia, followed by subsequent reactions to introduce the trifluoromethyl group and the hydroxyethylamine moiety . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Safety measures are also crucial due to the handling of reactive intermediates and the need to prevent contamination.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols or amines.
科学研究应用
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with fluorinated groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use as a pharmaceutical intermediate and its potential therapeutic properties.
作用机制
The mechanism by which 1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the hydroxyethylamine moiety can form hydrogen bonds with target molecules, further influencing their function .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoropropan-2-ol: A related compound with similar fluorinated properties but lacking the hydroxyethylamine group.
3-Bromo-1,1,1-trifluoro-2-propanol: Another fluorinated alcohol with a bromine atom, used in different chemical applications.
Diisopropanolethanolamine: A compound with similar structural features but different functional groups, used in various industrial applications.
Uniqueness
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol stands out due to its combination of a trifluoromethyl group and a hydroxyethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications.
属性
分子式 |
C5H10F3NO2 |
|---|---|
分子量 |
173.13 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C5H10F3NO2/c6-5(7,8)4(11)3-9-1-2-10/h4,9-11H,1-3H2 |
InChI 键 |
YLWTVUCNDIHUKB-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NCC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
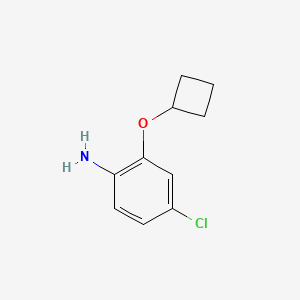

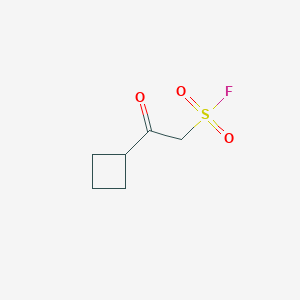
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)

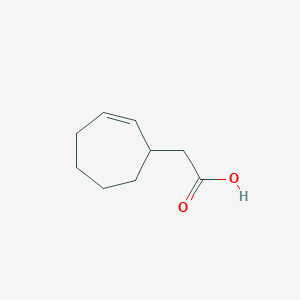
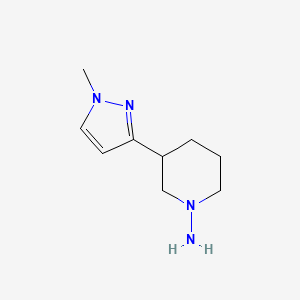

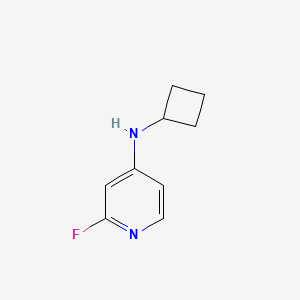
![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
